molecular formula C12H14BrNO2 B8641599 1-(3-Bromophenyl)-2-(4-morpholinyl)ethanone

1-(3-Bromophenyl)-2-(4-morpholinyl)ethanone

Cat. No. B8641599
M. Wt: 284.15 g/mol
InChI Key: QXTHWCAYTFZYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-(4-morpholinyl)ethanone is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromophenyl)-2-(4-morpholinyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-2-(4-morpholinyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromophenyl)-2-(4-morpholinyl)ethanone

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

1-(3-bromophenyl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2

InChI Key

QXTHWCAYTFZYMG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of morpholine (4.72 mL, 54.0 mmol) in ether (40 mL) cooled at 0° C., was added dropwise 2-bromo-1-(3-bromophenyl)ethanone (7.53 g, 27.0 mmol) in a mixture of ether (100 mL) and dichloromethane (100 mL). The reaction mixture was then warmed to room temperature, stirred at room temperature for 1 h, and concentrated under reduced pressure to give white solid. The white solid was dissolved in dichloromethane (200 mL) and washed with 5% NaHCO3 (200 mL) and brine (200 mL). The organic layer was dried (MgSO4) and concentrated to yield 1-(3-bromophenyl)-2-(4-morpholinyl)ethanone 7.8 g (100%) as a white solid, which was used without purification. MS (ESI): 284.2 [M+H]+.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.